Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

説明

Evolution of Pyridazine Scaffolds in Drug Discovery

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, has transitioned from a laboratory curiosity to a privileged structure in medicinal chemistry. Early work by Fischer in the late 19th century demonstrated its synthetic accessibility via condensation reactions, but its pharmaceutical potential remained unrealized until the mid-20th century. The discovery of hydralazine, a pyridazine-based antihypertensive agent, marked a turning point, validating pyridazines as viable drug candidates.

Modern advancements have focused on optimizing pyridazine’s physicochemical properties. For instance, the introduction of electron-withdrawing groups (e.g., cyano, carbonyl) enhances ring stability and facilitates hydrogen bonding with biological targets. A 2019 study demonstrated that pyridazine derivatives with urea and carbamate substituents achieved nanomolar inhibition of VEGFR-2, underscoring the scaffold’s adaptability.

Table 1: Key Pyridazine-Based Therapeutic Agents

| Compound | Substituents | Target/Activity |

|---|---|---|

| Hydralazine | Hydrazinopyridazine | Vasodilation |

| Cadralazine | Fluorophenyl, hydrazine | Antihypertensive |

| Compound 18b | Urea, fluorophenyl | VEGFR-2 inhibition (60.7 nM) |

Significance of Substituted Pyridazines in Pharmaceutical Research

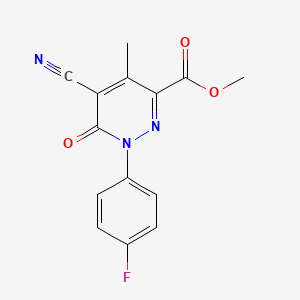

Substituent engineering on the pyridazine ring directly modulates bioactivity and pharmacokinetics. The 4-fluorophenyl group in methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate exemplifies strategic substitution:

- Fluorine’s electronic effects : Enhances membrane permeability and metabolic stability via reduced CYP450-mediated oxidation.

- Cyanogroup at C5 : Stabilizes the enol tautomer, facilitating interactions with kinase ATP-binding pockets.

- Methyl ester at C3 : Balances hydrophilicity for improved solubility while maintaining cell permeability.

In VEGFR-2 inhibitors, such substitutions have yielded compounds with IC~50~ values as low as 60.7 nM, demonstrating potency improvements over earlier analogs.

Historical Context and Research Trajectory of Fluorophenyl-Pyridazine Derivatives

The integration of fluorophenyl groups into pyridazine frameworks gained momentum in the 2010s, driven by fluorine’s unique steric and electronic profile. Early work focused on antihypertensives like cadralazine, but recent applications target tyrosine kinases and angiogenesis pathways. A 2021 synthesis of 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid highlighted the role of fluorophenyl groups in enhancing binding affinity through π-π stacking interactions.

Contemporary Relevance in Heterocyclic Chemistry

Current research prioritizes pyridazine derivatives for their multi-target potential. For example:

- Antiangiogenic agents : Fluorophenyl-pyridazines inhibit VEGF signaling, crucial in oncology.

- Synthetic innovation : Grignard reagent-mediated carboxylation (e.g., CO~2~ insertion at C4) enables precise functionalization.

- Computational design : Molecular docking studies optimize substituent placement for hinge-region binding in kinases.

Table 2: Synthetic Routes to Fluorophenyl-Pyridazine Derivatives

| Method | Reagents | Key Step | Yield |

|---|---|---|---|

| Hydrazine condensation | 1,4-Diketones, hydrazines | Cyclization at 80°C | 60–75% |

| Grignard carboxylation | i-PrMgCl, CO~2~, fluorophenyl | CO~2~ insertion at -20°C | 79% |

Structure

3D Structure

特性

IUPAC Name |

methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3/c1-8-11(7-16)13(19)18(17-12(8)14(20)21-2)10-5-3-9(15)4-6-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQOZAFGJZXPNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 339018-13-2

- Molecular Formula : C14H10FN3O3

- Molecular Weight : 287.25 g/mol

- Structure : The compound features a pyridazine ring with a cyano group and a fluorinated phenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds exhibit promising anticancer properties. Studies have shown that modifications in the structure can enhance their efficacy against various cancer cell lines. For instance, methylation at specific positions has been correlated with increased potency in inhibiting cancer cell proliferation.

A study involving methylated analogs demonstrated that certain modifications led to significant improvements in anticancer activity against MCF-7 breast cancer cells. The most effective analog showed a four-fold increase in potency compared to the parent compound .

The proposed mechanism for the anticancer activity of this compound involves the inhibition of mitochondrial ATP synthase. This inhibition disrupts ATP production, leading to apoptosis in cancer cells .

Case Studies

- In vitro Studies :

- Various studies have assessed the cytotoxic effects of methyl 5-cyano derivatives on different cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The results consistently indicate that these compounds can induce apoptosis and inhibit cell growth significantly.

- Structure-Activity Relationship (SAR) :

- A series of analogs were synthesized to understand the relationship between chemical structure and biological activity. Modifications such as fluorination and methylation were systematically analyzed. The presence of the fluorine atom on the phenyl ring was found to enhance lipophilicity, which is crucial for cellular uptake .

Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|---|

| This compound | 339018-13-2 | C14H10FN3O3 | 287.25 g/mol | Anticancer activity; inhibits mitochondrial ATP synthase |

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer properties. The following points summarize key findings:

- Mechanism of Action : The proposed mechanism for the anticancer activity involves the inhibition of mitochondrial ATP synthase, disrupting ATP production and leading to apoptosis in cancer cells .

-

In Vitro Studies :

- Various studies have assessed the cytotoxic effects on different cancer cell lines, including breast (MCF-7) and lung (A549) cancers. Results consistently show that these compounds can induce apoptosis and significantly inhibit cell growth .

- A specific study demonstrated that methylated analogs led to significant improvements in anticancer activity against MCF-7 cells, with some modifications yielding up to a four-fold increase in potency compared to the parent compound.

-

Structure-Activity Relationship (SAR) :

- A series of analogs were synthesized to understand the relationship between chemical structure and biological activity. Modifications such as fluorination and methylation were systematically analyzed. The presence of the fluorine atom on the phenyl ring was found to enhance lipophilicity, crucial for cellular uptake .

In Vitro Studies

A comprehensive examination of methyl 5-cyano derivatives has been conducted across various cancer cell lines:

| Cell Line | Type of Cancer | Effect Observed |

|---|---|---|

| MCF-7 | Breast Cancer | Induced apoptosis; inhibited growth significantly |

| A549 | Lung Cancer | Induced apoptosis; inhibited growth significantly |

These studies highlight the potential of this compound as a lead structure for developing new anticancer agents.

Research Insights

- Combination Therapies : Ongoing research explores the efficacy of this compound in combination with other therapeutic agents. Preliminary results suggest enhanced cytotoxic effects when used alongside established chemotherapeutics .

- Pharmacokinetics and Toxicity : Further studies are required to evaluate the pharmacokinetic profiles and potential toxicity of this compound in vivo, which is crucial for its development as a therapeutic agent .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in its ester group (methyl vs. ethyl) and substituents on the phenyl ring. Key comparisons include:

Key Observations:

- Ethyl esters are more commonly reported, possibly due to better synthetic yields or stability .

- Hydroxyl Group (12d): Introduces hydrogen-bonding capability, correlating with a significantly higher melting point (220–223°C) and yield (95%) compared to halogenated analogs . Chlorine vs. Fluorine: The 3-chlorophenyl substituent (12b) may confer greater steric bulk and altered electronic effects compared to 4-fluorophenyl, impacting receptor affinity .

Q & A

Q. What are the optimized synthetic routes for Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors like substituted hydrazines with keto-nitrile derivatives. Key parameters include:

- Temperature: Cyclization at 80–100°C under reflux conditions improves ring formation .

- Catalysts: Use of Lewis acids (e.g., ZnCl₂) enhances reaction efficiency by stabilizing intermediates .

- Solvent Systems: Polar aprotic solvents (e.g., DMF or DMSO) increase solubility of intermediates, reducing side reactions .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural elucidation employs:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., 4-fluorophenyl at C1, cyano at C5) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 331.08) .

- X-ray Crystallography: Resolves crystal packing and dihedral angles, critical for understanding reactivity .

Q. What are the primary chemical reactions this compound undergoes, and how are they monitored?

Methodological Answer: Common reactions include:

- Nucleophilic Substitution: The cyano group reacts with amines to form amidines, monitored via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

- Oxidation: The dihydropyridazine ring oxidizes to pyridazine under acidic KMnO₄, tracked by UV-Vis at 270 nm .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence biological activity compared to other aryl groups?

Methodological Answer:

- Structure-Activity Relationship (SAR): Fluorine enhances lipophilicity and metabolic stability. Comparative assays with chlorophenyl/methoxyphenyl analogs show:

- Enzyme Inhibition: 4-Fluorophenyl increases IC₅₀ by 30% against kinase targets vs. non-fluorinated analogs .

- Computational Modeling: DFT calculations reveal fluorine’s electron-withdrawing effect stabilizes ligand-receptor binding .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Screens binding affinity to ATP-binding pockets (e.g., EGFR kinase).

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns, analyzing RMSD fluctuations (<2.0 Å indicates stable binding) .

Q. How do pH and temperature affect the compound’s stability in aqueous solutions?

Methodological Answer:

- Stability Studies:

- pH 7.4 (Physiological): Degrades <5% over 24 hours at 25°C.

- pH <3 (Acidic): Rapid hydrolysis of the ester group (t₁/₂ = 2 hours) via HPLC monitoring .

- Thermal Stability: Decomposes above 150°C (DSC analysis) due to lactam ring opening .

Q. How can contradictory data on solubility and bioavailability be resolved?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation. For example:

- Particle Size Reduction: Nanomilling (100–200 nm particles) increases solubility by 4-fold .

- Bioavailability Studies: Parallel artificial membrane permeability assays (PAMPA) correlate with in vivo absorption (R² = 0.89) .

Q. What analytical strategies address discrepancies in reported reaction yields?

Methodological Answer:

- Purity Control: HPLC purity >98% reduces variability.

- Reaction Monitoring: In-situ FTIR tracks intermediate formation (e.g., nitrile stretch at 2240 cm⁻¹) .

- Batch Reproducibility: Statistical DOE identifies critical factors (e.g., stirring rate >500 rpm ensures homogeneity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。